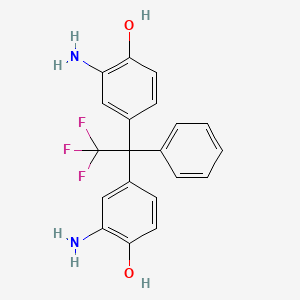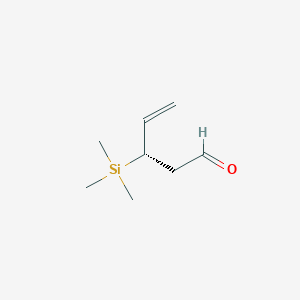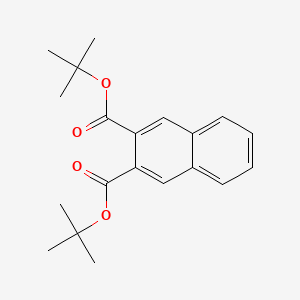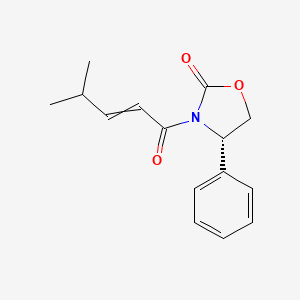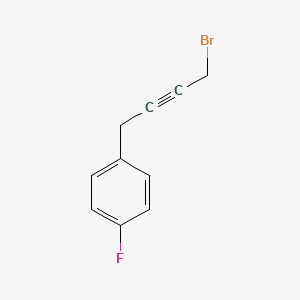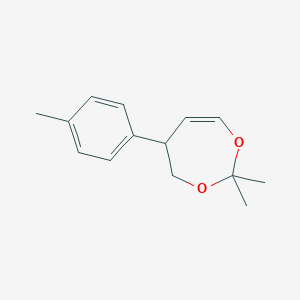
1,3-Dioxepin, 4,5-dihydro-2,2-dimethyl-5-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxepin, 4,5-dihydro-2,2-dimethyl-5-(4-methylphenyl)- is a chemical compound with a unique structure that includes a dioxepin ring
Méthodes De Préparation
The synthesis of 1,3-Dioxepin, 4,5-dihydro-2,2-dimethyl-5-(4-methylphenyl)- typically involves the reaction of appropriate precursors under specific conditions. One common method includes the hydroformylation of 4,7-dihydro-1,3-dioxepin derivatives to form optically active aldehydes . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,3-Dioxepin, 4,5-dihydro-2,2-dimethyl-5-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into its reduced form.
Substitution: Substitution reactions can occur with different reagents, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include hydroformylation agents for oxidation and specific catalysts for reduction and substitution reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,3-Dioxepin, 4,5-dihydro-2,2-dimethyl-5-(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications.
Industry: It can be used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which 1,3-Dioxepin, 4,5-dihydro-2,2-dimethyl-5-(4-methylphenyl)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,3-Dioxepin, 4,5-dihydro-2,2-dimethyl-5-(4-methylphenyl)- include:
These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of 1,3-Dioxepin, 4,5-dihydro-2,2-dimethyl-5-(4-methylphenyl)- lies in its specific substituents and the resulting chemical behavior.
Propriétés
Numéro CAS |
153867-10-8 |
|---|---|
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
2,2-dimethyl-5-(4-methylphenyl)-4,5-dihydro-1,3-dioxepine |
InChI |
InChI=1S/C14H18O2/c1-11-4-6-12(7-5-11)13-8-9-15-14(2,3)16-10-13/h4-9,13H,10H2,1-3H3 |
Clé InChI |
RELMXWHIKLIRGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2COC(OC=C2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide](/img/structure/B14264159.png)
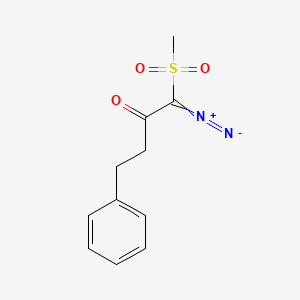

![4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid](/img/structure/B14264170.png)

